2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine
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Overview
Description
2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine is a heterocyclic compound with a molecular formula of C12H9FN4. It is characterized by the presence of an imidazo[1,2-A]pyrimidine core substituted with a 4-fluorophenyl group at the 2-position and an amine group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 4-fluoroaniline with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and green chemistry principles to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-A]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Similar in structure but lacks the fluorophenyl group.
2-Phenylimidazo[1,2-A]pyrimidine: Similar but without the fluorine substitution.
4-Fluorophenylimidazole: Contains the fluorophenyl group but lacks the pyrimidine ring.
Uniqueness
2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine is unique due to the combination of the imidazo[1,2-A]pyrimidine core with a fluorophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)10-7-17-6-5-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHLOBWNOWKEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CC(=NC3=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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